molecular formula C36H44CuN4 B083331 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) CAS No. 14409-63-3

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II)

Cat. No.: B083331
CAS No.: 14409-63-3
M. Wt: 596.3 g/mol
InChI Key: WYWUPEFEFRBNGN-UHFFFAOYSA-N
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Description

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) is a metalloporphyrin compound with the chemical formula C36H44CuN4. It is known for its large ring structure and is often used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) typically involves the metallation of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine with copper(II) salts. One common method is to dissolve the porphine in an organic solvent such as benzene or dichloromethane and then add a copper(II) salt, such as copper(II) acetate, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized porphine derivatives, while substitution reactions can produce a variety of substituted porphine compounds .

Scientific Research Applications

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize transition states.

    Biology: Studied for its potential role in mimicking the active sites of certain enzymes.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized in the development of photonic and optical materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) apart from its similar compounds is its specific coordination chemistry and the unique properties imparted by the copper(II) ion. This makes it particularly effective in catalytic applications and photodynamic therapy .

Biological Activity

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) (CuOEP) is a metalated porphyrin compound that exhibits significant biological activity due to its unique structural properties. This compound has garnered attention in various fields including biochemistry, pharmacology, and materials science. Its potential applications range from photodynamic therapy to biosensing and catalysis.

  • Molecular Formula : C36H46N4Cu
  • Molecular Weight : 579.77 g/mol
  • CAS Number : 2683-82-1
  • Absorption Maximum (λmax) : 401 nm

CuOEP interacts with biological systems primarily through its ability to generate reactive oxygen species (ROS) upon light activation. This property is particularly valuable in photodynamic therapy (PDT), where the compound can induce apoptosis in cancer cells.

Anticancer Properties

CuOEP has been extensively studied for its anticancer effects. Research indicates that upon irradiation with light, CuOEP can produce singlet oxygen (^1O_2), which damages cellular components leading to cell death.

  • Case Study : A study demonstrated that CuOEP effectively induced apoptosis in human cervical cancer cells (HeLa) when exposed to light at 400 nm. The mechanism involved ROS generation that caused mitochondrial dysfunction and subsequent activation of caspase pathways .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens.

  • Case Study : In vitro studies revealed that CuOEP exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve membrane disruption and oxidative stress induction .

Biosensing Applications

CuOEP is utilized in biosensing due to its ability to form stable complexes with biomolecules. This property allows for the development of sensors that can detect specific biological targets.

  • Research Findings : A recent study highlighted the use of CuOEP in the detection of glucose levels through fluorescence quenching methods. The sensor displayed high sensitivity and selectivity towards glucose in physiological conditions .

Comparative Biological Activity Table

Activity Type Target Organism/Cell Line Effect Reference
AnticancerHeLa cellsInduction of apoptosis
AntimicrobialS. aureus, E. coliMembrane disruption
BiosensingGlucoseFluorescence quenching

Properties

IUPAC Name

copper;2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44N4.Cu/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWUPEFEFRBNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44CuN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14409-63-3
Record name ((2,3,7,8,12,13,17,18)-Octaethylporphinato)copper (II)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014409633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the interaction between 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) (CuOEP) and cobalt(II) phthalocyanine (CoPc) influence their organization on a gold surface?

A1: Research indicates that CuOEP and CoPc form mixed adlayers on gold surfaces with their arrangement influenced by several factors. [, ] The competitive adsorption between the two molecules leads to CoPc gradually displacing CuOEP over time. [, ] Interestingly, instead of random distribution, CuOEP and CoPc arrange themselves in an alternating pattern on Au(111) surfaces, forming either a p(9 × 3√7R - 40.9°) or a p(9 × 3√7R - 19.1°) structure. [] This ordered arrangement suggests specific intermolecular interactions between CuOEP and CoPc influence their self-assembly.

Q2: How does the application of an electrochemical potential affect the organization of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) (CuOEP) and cobalt(II) phthalocyanine (CoPc) on gold surfaces?

A2: Electrochemical potential plays a crucial role in modulating the surface organization of CuOEP and CoPc on gold. [, ] Modulating the electrode potential accelerates the surface mobility and reorganization of these molecules. [] Applying different potentials leads to the formation of distinct surface structures, suggesting that controlled phase separation can be achieved through potential modulation. [] This highlights the potential for using electrochemical methods to finely control the nanoscale organization of these molecules on surfaces.

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